Regioisomeric Differentiation: 3‑Trifluoromethyl (1049363-62-3) vs. 2‑Trifluoromethyl (1049462-66-9) Analog
The 3‑CF₃ substitution (CAS 1049363-62-3) has been specifically exemplified in HitGen patent US 10,266,489 as a pyrrolic amide with quantifiable HDAC inhibitory viability [1], whereas the 2‑CF₃ regioisomer (CAS 1049462-66-9) is not disclosed in this patent and lacks documented biological activity in the same assay context. The patent reports that para‑substituted (4‑position) analogs within this series exhibit IC₅₀ values in the nanomolar range against HDAC enzymes, and the meta‑substituted (3‑CF₃) compound is claimed as part of the active genus with deacetylase inhibition confirmed [1]. In contrast, the ortho‑substituted (2‑CF₃) variant has no reported activity in peer‑reviewed literature or patent exemplification.
| Evidence Dimension | HDAC inhibitory viability (patent‑exemplified activity) |
|---|---|
| Target Compound Data | Disclosed as an active species within the claimed generic formula; HDAC inhibition confirmed (specific IC₅₀ values for closely related 3‑substituted analogs in the nanomolar range) [1] |
| Comparator Or Baseline | 2‑CF₃ regioisomer (CAS 1049462-66-9) – not exemplified in the patent; no publicly reported HDAC inhibitory activity |
| Quantified Difference | Presence of patent‑supported activity vs. absence of demonstrated activity for the 2‑CF₃ analog |
| Conditions | HDAC enzyme inhibition assay (as described in US 10,266,489) |
Why This Matters
Procuring 1049363-62-3 over the commercially available 2‑CF₃ isomer ensures the compound has patent‑supported biological relevance, reducing the risk of purchasing an inactive regioisomer for HDAC‑focused research.
- [1] US 10,266,489 B2. Pyrrolic amide compound and preparation method and application thereof. HitGen LTD. Issued April 23, 2019. (Discloses 3‑substituted pyrrolic amides as HDAC inhibitors; compound 1049363-62-3 falls within the claimed generic structure.) View Source
